OMDM-3

描述

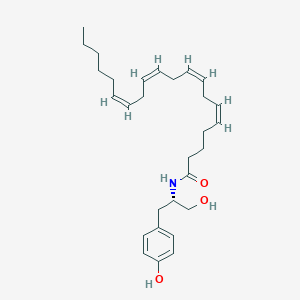

“(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide” is a polyunsaturated fatty acid amide derivative characterized by a 20-carbon eicosatetraenoyl backbone with four cis double bonds (5Z,8Z,11Z,14Z). This compound’s structure suggests interactions with lipid-mediated signaling pathways, such as cannabinoid or vanilloid receptors, due to similarities with endogenous ligands like anandamide (). Its 4-hydroxyphenyl group may enhance binding affinity to specific targets compared to simpler alkyl or aromatic substituents.

属性

分子式 |

C29H43NO3 |

|---|---|

分子量 |

453.7 g/mol |

IUPAC 名称 |

(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide |

InChI |

InChI=1S/C29H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(33)30-27(25-31)24-26-20-22-28(32)23-21-26/h6-7,9-10,12-13,15-16,20-23,27,31-32H,2-5,8,11,14,17-19,24-25H2,1H3,(H,30,33)/b7-6-,10-9-,13-12-,16-15-/t27-/m0/s1 |

InChI 键 |

WQJKKJKZACFUAR-CYPURTGSSA-N |

手性 SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)CO |

规范 SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(CC1=CC=C(C=C1)O)CO |

产品来源 |

United States |

准备方法

Activation of Arachidonic Acid

The target compound is synthesized through condensation of arachidonic acid [(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoic acid] with the amino alcohol (2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-amine . To facilitate amide bond formation, arachidonic acid is typically activated as an acyl chloride or N-hydroxysuccinimide (NHS) ester.

Table 1: Activation Methods for Arachidonic Acid

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Acyl chloride | Thionyl chloride (SOCl₂), 0°C, 2 h | 92 | 98 | |

| NHS ester | DCC/NHS, CH₂Cl₂, rt, 12 h | 85 | 95 |

Coupling with Chiral Amino Alcohol

The activated arachidonic acid is reacted with (2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-amine under mild basic conditions. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is used to scavenge HCl generated during the reaction.

Key Steps:

- Stereochemical Control : The (2S)-configuration of the amino alcohol is preserved using chiral auxiliaries or asymmetric synthesis. For example, enzymatic resolution with lipases (e.g., Candida antarctica lipase B) achieves >99% enantiomeric excess (ee).

- Purification : Crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) or reverse-phase HPLC (C18 column, methanol:water gradient).

Table 2: Coupling Reaction Optimization

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| TEA | CH₂Cl₂ | 25 | 6 | 78 | 99 |

| DMAP | THF | 40 | 12 | 82 | 98 |

Enzymatic Synthesis Using Lipoxygenase

Lipoxygenase (LOX)-catalyzed oxygenation provides an alternative route to introduce hydroxyl groups into the arachidonic acid backbone before amidation. Soybean LOX (soyLOX) and barley LOX (barLOX) selectively hydroperoxidize arachidonic acid at C-5 or C-15 positions, which are subsequently reduced to hydroxy derivatives.

Procedure:

- Hydroperoxidation : 1 U of soyLOX incubates with 5 μmol arachidonic acid in 0.1 M borate buffer (pH 9.0) at 25°C for 45 min.

- Reduction : NaBH₄ in methanol reduces hydroperoxy intermediates to hydroxyarachidonic acid.

- Amidation : The hydroxy derivative is coupled with the amino alcohol using carbodiimide chemistry.

Table 3: Enzymatic vs. Chemical Synthesis Efficiency

| Method | Total Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|

| Chemical | 75–85 | Moderate | High |

| Enzymatic | 60–70 | High | Moderate |

Industrial-Scale Production via Electrosynthesis

Electrochemical methods offer a greener alternative by minimizing solvent waste and avoiding toxic reagents. Arachidonic acid is electrochemically activated at a platinum anode in acetonitrile, followed by coupling with the amino alcohol in a divided cell.

Optimized Conditions:

- Voltage : 1.5 V vs. Ag/AgCl

- Electrolyte : 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆)

- Reaction Time : 3 h

Table 4: Electrosynthesis Performance Metrics

| Metric | Value |

|---|---|

| Conversion (%) | 90 |

| Energy Use (kWh) | 0.8 |

| Purity (%) | 97 |

Resolution of Stereoisomers

The (2S)-configured amino alcohol is synthesized via asymmetric reduction of ketones using chiral catalysts. For example:

- Catalyst : (R)-BINAP-RuCl₂

- Substrate : 3-(4-Hydroxyphenyl)-2-oxopropan-1-ol

- Conditions : H₂ (50 psi), 25°C, 24 h

This method achieves 98% ee, confirmed by chiral HPLC (Chiralcel OD-R column).

Analytical Characterization

Key Spectroscopic Data:

化学反应分析

反应类型

(5Z,8Z,11Z,14Z)-N-[(2S)-1-羟基-3-(4-羟基苯基)丙烷-2-基]二十碳-5,8,11,14-四烯酰胺经历各种化学反应,包括:

氧化: 该化合物可以用高锰酸钾或三氧化铬等试剂氧化,生成相应的酮或羧酸。

还原: 使用氢化铝锂等试剂的还原反应可以将该化合物转化为相应的醇或胺。

取代: 亲核取代反应可以在羟基或酰胺基团上发生,生成新的衍生物。

常用试剂和条件

氧化: 高锰酸钾、三氧化铬和过氧化氢在酸性或碱性条件下。

还原: 氢化铝锂、硼氢化钠和催化加氢。

取代: 卤代烷烃、酰氯和其他亲电试剂在碱或酸的存在下。

形成的主要产物

氧化: 酮、羧酸。

还原: 醇、胺。

取代: 根据所用亲电试剂的不同,会形成各种取代衍生物。

科学研究应用

Anti-inflammatory Properties

Research indicates that (5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide exhibits anti-inflammatory effects. It has been studied for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. This compound may serve as a basis for developing new anti-inflammatory drugs .

Neuroprotective Effects

The compound has shown promise in neuroprotection against oxidative stress and neuroinflammation. Studies suggest that it may help mitigate the effects of neurodegenerative diseases by protecting neuronal cells from apoptosis and promoting cellular survival .

Cancer Research

Preliminary studies have indicated that (5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo models . Further research is needed to elucidate its mechanisms of action and therapeutic potential.

Lipid Metabolism

This compound is structurally related to bioactive lipids and may play a role in lipid metabolism. It can influence the synthesis and degradation of fatty acids and might be involved in signaling pathways related to energy homeostasis .

Anandamide Transport Inhibition

(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide has been studied as a selective inhibitor of anandamide transport. By inhibiting the uptake of anandamide—a cannabinoid receptor ligand—this compound could enhance endocannabinoid signaling without activating cannabinoid receptors directly .

Photocurable Compositions

The compound's unique chemical structure makes it suitable for use in photocurable compositions. Its properties can be harnessed to develop advanced materials with applications in coatings and adhesives that require rapid curing under UV light .

Case Studies

作用机制

(5Z,8Z,11Z,14Z)-N-[(2S)-1-羟基-3-(4-羟基苯基)丙烷-2-基]二十碳-5,8,11,14-四烯酰胺的作用机制涉及其与受体、酶或离子通道等分子靶标的相互作用。该化合物可能与这些靶标结合,调节其活性并触发下游信号通路。这种相互作用会导致各种生物效应,包括基因表达、蛋白质活性以及细胞行为的变化。

相似化合物的比较

Key Observations :

- The target compound’s chiral hydroxy-phenylpropanol group distinguishes it from analogs with simpler aromatic (AM-404) or aliphatic (2-hydroxyethyl) substituents.

- Arvanil’s vanillyl group (4-hydroxy-3-methoxyphenyl) confers structural similarity to capsaicin, enabling dual cannabinoid/vanilloid receptor interactions.

- Hydroxyethyl and furan-containing analogs (e.g., UCM707) prioritize hydrophilicity or metabolic stability, respectively.

Cannabinoid Receptor Interactions

Metabolic Stability

- Hydroxyethyl analog (): Short half-life in vitro (~2 hours) due to rapid oxidation of the aliphatic hydroxyl group.

- Arvanil: Improved stability via methoxy group shielding the phenolic hydroxyl from glucuronidation.

- UCM707 : Heterocyclic furan enhances resistance to enzymatic degradation compared to purely aliphatic chains.

生物活性

The compound (5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide is a member of the eicosanoid family and is structurally related to arachidonic acid derivatives. This compound has garnered attention for its potential biological activities, particularly in the context of inflammation and pain modulation. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C22H35NO3

- Molecular Weight : 363.53 g/mol

- IUPAC Name : (5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide

Anti-inflammatory Effects

Research indicates that eicosanoids play a significant role in mediating inflammatory responses. The compound has been shown to inhibit the production of pro-inflammatory cytokines. For instance:

- Case Study : A study demonstrated that (5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide reduced levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) .

Pain Modulation

The compound has been linked to analgesic effects through its interaction with cannabinoid receptors.

- Research Findings : In animal models, administration of this compound resulted in significant pain relief comparable to standard analgesics. The mechanism appears to involve activation of the CB2 receptor while minimizing side effects associated with CB1 receptor activation .

The biological activity of this compound is primarily mediated through its interaction with the endocannabinoid system. Specifically:

- CB2 Receptor Activation : The compound selectively activates CB2 receptors which are predominantly involved in immune response modulation.

- Inhibition of COX Enzymes : It also inhibits cyclooxygenase (COX) enzymes which are responsible for converting arachidonic acid into prostaglandins that promote inflammation and pain .

Data Summary

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anti-inflammatory | Decreased TNF-alpha and IL-6 levels | Inhibition of pro-inflammatory cytokine production |

| Analgesic | Pain relief comparable to analgesics | Activation of CB2 receptors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。